3-chloro-N-(pentan-3-yl)-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-pentan-3-yl-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNOS/c1-3-9(4-2)16-14(17)13-12(15)10-7-5-6-8-11(10)18-13/h5-9H,3-4H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHORIWQDZCXEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=C(C2=CC=CC=C2S1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(pentan-3-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and benzene derivatives under acidic or basic conditions.
Introduction of Chloro Group: The chloro substituent can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine, such as pentan-3-ylamine, under conditions that facilitate amide bond formation, such as the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(pentan-3-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Oxidized benzothiophene derivatives.
Reduction: Amino-benzothiophene derivatives.
Substitution: Substituted benzothiophene derivatives with various functional groups.
Scientific Research Applications
3-chloro-N-(pentan-3-yl)-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(pentan-3-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural analogs of 3-chloro-N-(pentan-3-yl)-1-benzothiophene-2-carboxamide, emphasizing substituent variations, molecular properties, and biological activities:
Key Observations:
Substituent Impact on Bioactivity: SAG exemplifies how complex substituents (e.g., pyridinylbenzyl and cyclohexylamino groups) enable receptor-specific interactions, such as Smoothened agonism . Simpler alkyl chains (e.g., pentyl in ) may enhance lipophilicity but lack receptor-targeting moieties.
Antimicrobial Potential: Derivatives with aryl or heteroaryl substituents (e.g., pyrazole-linked compounds in ) exhibit antimicrobial properties, suggesting the target compound could be modified similarly.
Physicochemical Properties :
- Linear vs. branched alkyl chains (e.g., pentyl vs. pentan-3-yl) influence solubility and bioavailability. The pentan-3-yl group’s branching may reduce crystallinity compared to linear analogs .
Biological Activity
3-chloro-N-(pentan-3-yl)-1-benzothiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H16ClNOS. The compound features a benzothiophene core, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Research indicates that this compound acts as a negative allosteric modulator at dopamine receptors, particularly the D2 and D3 subtypes. The compound demonstrates significant negative cooperativity with dopamine, suggesting it may reduce the efficacy of dopamine signaling pathways. This was evidenced by assays measuring ERK1/2 phosphorylation, where the compound decreased both dopamine potency and maximal response .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. While specific data on this compound's antibacterial activity is limited, related compounds in the benzothiophene class have shown promising results. For instance, derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
Study on Dopamine Receptor Modulation
In a study assessing the effects of this compound on dopamine receptors, researchers found that it displayed an affinity for D2R with a value of approximately 4.84, indicating moderate binding affinity. The compound's ability to negatively modulate dopamine signaling suggests potential applications in treating disorders characterized by dysregulated dopaminergic activity, such as schizophrenia .
Antibacterial Screening
While direct studies on this specific compound's antibacterial efficacy are sparse, related benzothiophene derivatives have been tested against various bacterial strains. For example, compounds from the same class exhibited MIC values ranging from 2 to 20 µg/ml against S. aureus and E. coli, suggesting that structural modifications could enhance antibacterial activity .
Summary of Findings
Q & A
Q. What synthetic methodologies are most effective for producing 3-chloro-N-(pentan-3-yl)-1-benzothiophene-2-carboxamide, and how can reaction parameters be optimized?
- Methodological Answer : The compound is typically synthesized via coupling reactions between benzothiophene-2-carboxylic acid derivatives and substituted amines. Key steps include:
- Carboxylic Acid Activation : Use coupling agents like EDCI or HOBt in anhydrous DMF to activate the carbonyl group .
- Amine Coupling : React with pentan-3-amine under nitrogen atmosphere to prevent oxidation.
- Optimization : Control reaction temperature (60–80°C) and time (12–24 hrs) to maximize yield (>70%). Monitor purity via TLC (hexane:ethyl acetate, 3:1) .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Which analytical techniques are critical for confirming the structural identity of this compound?
- Methodological Answer : Combine multiple spectroscopic and chromatographic methods:
- NMR Spectroscopy :
- 1H-NMR : Look for amide NH proton at δ 10.2–10.6 ppm and benzothiophene aromatic protons at δ 7.2–8.1 ppm .
- 13C-NMR : Confirm carbonyl (C=O) resonance at ~165 ppm and benzothiophene carbons at 120–140 ppm .
- IR Spectroscopy : Identify amide C=O stretch at ~1640–1660 cm⁻¹ and N-H stretch at ~3275 cm⁻¹ .
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 281.8 (exact mass 281.064) .
Q. How can researchers perform preliminary solubility and stability assessments for this compound?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent), ethanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy (λmax ~280 nm). Note that solubility in water is typically <0.1 mg/mL .
- Stability : Incubate at 25°C and 37°C in PBS (pH 7.4) for 24–72 hrs. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate antimicrobial activity?
- Methodological Answer :
- Derivative Synthesis : Modify the pentan-3-yl group (e.g., branched vs. linear alkyl chains) and benzothiophene substituents (e.g., Cl vs. F at position 3) .
- Bioassays :
- MIC Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Time-Kill Assays : Assess bactericidal effects at 2× MIC over 24 hrs .
- Data Interpretation : Correlate logP (calculated via ChemDraw) with antimicrobial potency. For example, derivatives with logP >3.5 show enhanced membrane penetration .
Q. What computational approaches predict the compound’s interaction with biological targets like MAPK1?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to MAPK1 (PDB ID: 3EL8). Focus on the ATP-binding pocket; prioritize residues Lys33 and Glu71 for hydrogen bonding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .
- Validation : Compare docking scores (ΔG < −7 kcal/mol) with experimental IC50 values from kinase inhibition assays .
Q. How should researchers resolve contradictions between in vitro and cell-based assay results?
- Methodological Answer :
- Troubleshooting Steps :
Verify compound stability in cell culture media (e.g., DMEM + 10% FBS) using LC-MS .
Assess cellular uptake via fluorescent analogs (e.g., BODIPY tagging) .
Use orthogonal assays (e.g., SPR for binding affinity vs. Western blot for target modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
